5-Cyclopropylpentanoic acid
Description
Properties
IUPAC Name |
5-cyclopropylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8(10)4-2-1-3-7-5-6-7/h7H,1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQHUMQLXXRAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5266-60-4 | |
| Record name | 5-cyclopropylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Acids
A cutting-edge approach involves asymmetric conjugate addition of cyclopropyl Grignard reagents to α,β-unsaturated carboxylic acids. Adapted from catalytic methods for β-chiral acids , this one-step protocol avoids protective groups:
Procedure :
-
Activate pent-4-enoic acid with TMSOTf (1.2 equiv) in methyl tert-butyl ether (MTBE) at −78°C.
-
Add cyclopropylmagnesium bromide (1.5 equiv) and a Cu(I)/diphosphine ligand (10 mol% L4/Cu(I)).
-
Stir for 2 h, then quench with saturated NH4Cl.
Key Data :
This method, validated for cyclopropyl substrates , offers direct access to enantiomerically enriched product. The copper catalyst (L4/Cu(I)) facilitates regioselective addition, while TMSOTf activates the carboxylic acid via transient silylation.
Nucleophilic Substitution of 5-Bromopentanoate Esters
Building on halogenated precursor synthesis , 5-bromopentanoic acid serves as a key intermediate:
Procedure :
-
Protect 5-bromopentanoic acid as its ethyl ester using SOCl2 in EtOH.
-
React with cyclopropylmagnesium bromide (2.0 equiv) in THF at 0°C.
-
Hydrolyze the ester with NaOH (2M), then acidify to pH 2.
Optimization Insights :
-
Solvent : THF outperforms Et2O due to better Grignard solubility .
-
Temperature : Substitution proceeds efficiently at 0°C, minimizing elimination .
Yield Comparison :
This method leverages well-established SN2 chemistry but requires careful handling of moisture-sensitive intermediates.
Malonic Ester Alkylation
Classical malonic ester synthesis enables modular construction of the cyclopropylpentanoate backbone :
Reaction Scheme :
-
Alkylate diethyl malonate with (3-bromopropyl)cyclopropane (1.2 equiv) using NaH in DMF.
-
Hydrolyze with HCl/H2O (1:1), then decarboxylate at 150°C.
Critical Parameters :
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Base | NaH (2.5 equiv) | 85% alkylation |
| Decarboxylation T | 150°C | 92% conversion |
While scalable, this route suffers from lengthy purification steps and moderate enantiocontrol unless chiral auxiliaries are employed.
Oxidation of 5-Cyclopropylpentan-1-ol
Primary alcohol oxidation provides a straightforward pathway, though over-oxidation risks exist:
Protocol :
-
Reduce methyl 5-cyclopropylpentanoate (Example 2, ) with LiAlH4 to 5-cyclopropylpentan-1-ol.
-
Oxidize with KMnO4/H2SO4 (0°C, 2 h).
Performance Metrics :
Mn-based oxidants are preferred over Cr(VI) for environmental safety .
Cyclopropanation of Unsaturated Acids
Late-stage cyclopropanation via Simmons–Smith reaction introduces the cyclopropyl group:
Steps :
-
React pent-4-enoic acid with Zn(Cu)/CH2I2 in Et2O (0°C, 12 h).
-
Purify via column chromatography (SiO2, 10% EtOAc/hexane).
Challenges :
-
Diastereoselectivity : Moderate (d.r. 3:1) due to planar transition state.
-
Functional Group Tolerance : Limited by Zn’s reducing nature .
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Enantiocontrol | Key Advantage |
|---|---|---|---|---|
| Conjugate Addition | 92 | High | Excellent | Direct, asymmetric synthesis |
| Nucleophilic Substitution | 78 | Moderate | None | Uses commercial intermediates |
| Malonic Ester | 85 | High | Poor | Modular backbone construction |
| Alcohol Oxidation | 74 | Low | None | Simple reagents |
| Cyclopropanation | 68 | Moderate | Moderate | Late-stage functionalization |
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylpentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropyl ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms in the cyclopropyl ring can be substituted with halogens or other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Cyclopropyl ketones or aldehydes.
Reduction: Cyclopropyl alcohols.
Substitution: Halogenated cyclopropyl derivatives.
Scientific Research Applications
5-Cyclopropylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropyl-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropylpentanoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In biological systems, its mechanism of action would depend on the target molecules and pathways it interacts with, which are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs.
- Functional Group Complexity: The hydroxy-carbamate derivative (C₁₀H₁₉NO₅) exhibits additional hydrogen-bonding capabilities due to its hydroxyl and carbamate groups, which may improve solubility in polar solvents compared to simpler carboxylic acids .
Physicochemical Properties (Inferred)
- Solubility: The hydroxy-carbamate derivative’s polar functional groups likely enhance water solubility compared to this compound, which may exhibit lower solubility due to its hydrophobic cyclopropyl group .
- Reactivity: The strained cyclopropane ring in this compound could facilitate ring-opening reactions under acidic or thermal conditions, unlike the stable indole system in C₂₀H₂₀N₂O₂ .
Biological Activity
5-Cyclopropylpentanoic acid (CPA) is an organic compound with the molecular formula . It features a cyclopropyl group attached to a pentanoic acid backbone, which imparts unique steric and electronic properties. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in modulating various physiological processes.
Molecular Structure
The structural formula of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 142.20 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents; limited solubility in water |
This compound is studied for its interactions with various biological targets, particularly its role as an inhibitor or modulator of specific enzymes and receptors. The cyclopropyl group contributes to its binding affinity and specificity, influencing its pharmacological effects.
Pharmacological Effects
Research indicates that CPA may exhibit several biological activities, including:
- Anti-inflammatory effects : Studies suggest potential applications in treating inflammatory conditions.
- Analgesic properties : It may have pain-relieving effects, making it a candidate for pain management therapies.
- Neurological implications : The compound's interaction with neurotransmitter systems could indicate potential uses in neurological disorders.
Case Studies and Research Findings
- Study on NMDA Receptor Antagonism : A series of cyclopropyl analogues were synthesized to evaluate their activity as NMDA receptor antagonists. While specific data on CPA was not highlighted, similar compounds demonstrated competitive antagonism, suggesting that CPA could share this mechanism .
- Therapeutic Applications : Research into the therapeutic potential of CPA indicates its possible use in managing conditions like restless legs syndrome and other neurological disorders due to its interaction with calcium channels .
- Comparative Analysis : In comparison with other cyclopropyl-containing compounds, CPA exhibits unique reactivity patterns attributed to its longer carbon chain, which may enhance its solubility and biological activity compared to shorter analogues .
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, general assessments of cyclopropyl compounds indicate that they can vary widely in toxicity based on their structure and functional groups. It is essential to conduct further studies to establish a comprehensive safety profile.
Q & A
Q. What are the established synthetic routes for 5-cyclopropylpentanoic acid, and how can researchers ensure reproducibility?
- Methodological Answer : The synthesis of this compound typically involves cyclopropane ring formation via [2+1] cycloaddition or coupling reactions between cyclopropane derivatives and pentanoic acid precursors. For reproducibility, researchers must document:
- Precise stoichiometry and reaction conditions (temperature, solvent, catalysts).
- Characterization data (NMR, IR, HPLC) for intermediates and final products .
- Purification methods (e.g., column chromatography, recrystallization) to confirm purity (>95%) .
Example protocols from analogous compounds (e.g., 5-hydroxypentanoic acid) suggest using anhydrous conditions and inert atmospheres to prevent side reactions .
Q. How should researchers validate the identity and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use H/C NMR to confirm the cyclopropyl moiety (characteristic signals at δ ~0.5–1.5 ppm for cyclopropane protons) and carboxylic acid group (broad peak at δ ~10–12 ppm) .
- Chromatography : HPLC or GC-MS to verify retention times against standards .
- Elemental Analysis : Match experimental C/H/N ratios with theoretical values (±0.4% tolerance) .
For novel derivatives, X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste per institutional guidelines .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Comparative Studies : Replicate experiments under identical conditions (e.g., cell lines, assay protocols) to isolate variables .
- Meta-Analysis : Use tools like RevMan or R to statistically aggregate data from multiple studies, identifying outliers or methodological biases .
- Mechanistic Profiling : Employ molecular docking or enzyme inhibition assays to clarify interactions (e.g., binding affinity to target proteins) .
Example: Discrepancies in enzyme inhibition data may arise from differences in buffer pH or co-solvents; validate using isothermal titration calorimetry (ITC) .
Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Use transition-metal catalysts (e.g., Ru-BINAP) or organocatalysts (e.g., proline derivatives) to enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC .
- Dynamic Kinetic Resolution : Combine racemization and selective crystallization steps. For example, employ enzymatic resolution with lipases to isolate desired enantiomers .
- Computational Modeling : DFT calculations to predict transition states and optimize catalyst-substrate interactions .
Q. How should researchers design experiments to investigate the metabolic pathways of this compound in vivo?
- Methodological Answer :
- Isotopic Labeling : Synthesize C-labeled analogs to trace metabolic fate via mass spectrometry imaging (MSI) .
- Animal Models : Administer the compound to rodents and collect plasma/tissue samples at timed intervals. Use LC-MS/MS for quantification .
- Enzyme Knockout Studies : Compare metabolite profiles in wild-type vs. CYP450 knockout models to identify key enzymes .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC values .
- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s test) to identify significant differences (p < 0.05) .
- Survival Analysis : For longitudinal studies, apply Kaplan-Meier curves and Cox proportional hazards models .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Quality Control (QC) Protocols : Implement in-process checks (e.g., inline FTIR) to monitor reaction progress .
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stirring rate) affecting yield .
- Multivariate Analysis : Apply PCA or PLS to correlate batch characteristics with performance metrics .
Ethical & Compliance Considerations
Q. What documentation is required for ethical approval of studies involving this compound in animal models?
- Methodological Answer :
- IACUC Protocols : Detail dosing regimens, humane endpoints, and euthanasia methods .
- Data Transparency : Archive raw data (e.g., HPLC chromatograms, survival rates) in repositories like Figshare for peer review .
- Conflict of Interest Disclosures : Declare funding sources or institutional affiliations that may bias interpretations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
